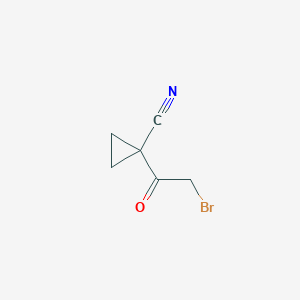

1-(2-Bromoacetyl)cyclopropane-1-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(2-Bromoacetyl)cyclopropane-1-carbonitrile" is not directly mentioned in the provided papers, but these papers discuss related cyclopropane derivatives and their synthesis, which can provide insights into the chemistry of similar compounds. Cyclopropanes are a class of compounds characterized by a three-membered ring structure that imparts significant strain and reactivity to these molecules. They are of interest in synthetic organic chemistry due to their presence in various natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of cyclopropane derivatives can be achieved through various methods. For instance, the reaction of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles in the presence of potassium carbonate and tetrabutylammonium bromide as a catalyst can lead to the formation of cyclopropane bis-lactones . Another approach involves a one-pot three-component reaction for the synthesis of substituted cyclopropanes, which has been found to be diastereoselective and high yielding in aqueous medium . Additionally, the reaction of methyl 2-bromo-4,4-dimethoxy-2-butenoates with stabilized carbanions can give rise to functionalized cyclopropanes as mixtures of diastereoisomers . These methods highlight the versatility of cyclopropane synthesis and the potential for generating a variety of functionalized derivatives.

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives can be complex, with the potential for various stereoisomers. X-ray crystallographic analysis has been used to establish the relative configuration of stereoisomers in the synthesis of 1-amino-2,2-dialkylcyclopropane-1-carbonitriles and -carboxamides . The strain in the three-membered ring and the presence of substituents can significantly influence the molecular geometry and reactivity of these compounds.

Chemical Reactions Analysis

Cyclopropane derivatives can undergo a range of chemical reactions. For example, the synthesis of 2-bromomethyl-1-phenyl cyclopropane carboxylic acid involves cyclopropanation, hydrolysis, lactonization, and bromination steps . Furthermore, cyclopropanes with quaternary centers can be synthesized from bromonitroalkenes under aminocatalytic conditions, with the cyclization process analyzed by DFT calculations to suggest an SN2 mechanism . These reactions demonstrate the reactivity of cyclopropane derivatives and their potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives are influenced by their strained ring structure and the nature of their substituents. While the provided papers do not directly discuss the properties of "1-(2-Bromoacetyl)cyclopropane-1-carbonitrile," they do provide insights into the reactivity patterns and synthesis strategies for cyclopropane derivatives, which can be extrapolated to understand the properties of related compounds. The synthesis methods and reactions described in these papers suggest that cyclopropane derivatives can be tailored to exhibit a wide range of physical and chemical properties for applications in medicinal chemistry and materials science.

Applications De Recherche Scientifique

Cyclopropane Derivatives Synthesis

Research demonstrates the utility of bromoacetyl cyclopropane derivatives in the synthesis of complex cyclopropane structures. For example, reactions involving nucleophiles in acetonitrile, in the presence of potassium carbonate and tetrabutylammonium bromide as a catalyst, have been reported to yield cyclopropane bis-lactones through a mechanism involving double Michael addition followed by ring closure via internal nucleophilic substitution of the halogen (Fariña et al., 1986). This research provides insights into the versatility of cyclopropane derivatives for synthesizing novel organic compounds.

Asymmetric Synthesis

The asymmetric reduction of bromo-substituted cyclopropane derivatives to produce enantiomerically enriched cyclopropane products has been explored. For instance, the reduction of 2-bromo-1-phenylethylidenemalononitrile with chiral NAD(P)H models has yielded cyclopropane ring products with significant enantiomeric purity, highlighting the potential for stereoselective synthesis in pharmaceutical and material science applications (Jing Li, You-cheng Liu, & Jin-gen Deng, 1999).

Microwave Spectroscopy

The microwave spectrum of cyclopropane dicarbonitrile has been studied, revealing details about the molecule's structure and dynamics. Such research is fundamental to understanding the electronic properties of cyclopropane derivatives, which can be critical for designing materials with specific electronic characteristics (R. Pearson, A. Choplin, V. Laurie, & J. Schwartz, 1975).

Biological Activity

Bromophenol derivatives with a cyclopropyl moiety have been synthesized and evaluated for their inhibitor activities against cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes. These findings could contribute to the development of new drugs for treating diseases such as Alzheimer's, Parkinson's, and other neurodegenerative conditions (M. Boztaş et al., 2019).

Cyclopropane Ring Opening and Functionalization

Research into the bromine radical-mediated cyclopropylcarbinyl-homoallyl rearrangement of alkylidenecyclopropanes has provided a pathway to synthesize 2-bromo-1,6-dienes. This showcases a method for the functionalization of cyclopropane rings, leading to complex molecules with potential applications in material science and pharmaceutical synthesis (Takashi Kippo, Kanako Hamaoka, & I. Ryu, 2013).

Propriétés

IUPAC Name |

1-(2-bromoacetyl)cyclopropane-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c7-3-5(9)6(4-8)1-2-6/h1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUXZQBNHQKOIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C(=O)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromoacetyl)cyclopropane-1-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluoro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridine-3-carboxamide](/img/structure/B2540639.png)

![methyl 4-[(1R)-1-hydroxyethyl]benzoate](/img/structure/B2540640.png)

![4-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2540641.png)

![3-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoic acid](/img/structure/B2540645.png)

![1-(2-chlorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide](/img/structure/B2540649.png)

![N-(1-{4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-fluorobenzenesulfonamide](/img/structure/B2540651.png)

![N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide](/img/structure/B2540655.png)

![5-((4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2540657.png)

![2-[(2-chloroacetyl)-methylamino]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2540660.png)